molecular formula C18H18FN7O B2636325 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide CAS No. 2310126-00-0

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide

Katalognummer: B2636325
CAS-Nummer: 2310126-00-0
Molekulargewicht: 367.388
InChI-Schlüssel: IVWJCJYFJRHPOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide” is a complex organic compound. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves various synthetic approaches . For instance, the synthesis of 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6 H -1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This results in a hybrid nucleus that has wide-ranging applications as synthetic intermediates and promising pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are diverse. For instance, the synthesis of 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines involves the acid-catalyzed cyclization of 2-hydrazinyl-6 H -1,3,4-thiadiazine with ortho esters .

Wissenschaftliche Forschungsanwendungen

Synthetic Studies and Biological Activities

  • Compounds with the [1,2,4]triazolo[1,5-b]-pyridazine moiety have been synthesized and evaluated for their anti-asthmatic activities by inhibiting platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. These studies have identified compounds with potent activity, suggesting their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
  • Research on [1,2,4]triazolo[4,3-b]pyridazine derivatives has also explored their antiproliferative activities. These compounds have shown the ability to inhibit the proliferation of endothelial and tumor cells, indicating their potential use in cancer therapy (Ilić et al., 2011).
  • Another study focused on the synthesis and structural analysis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. Density functional theory calculations and Hirshfeld surface analysis were conducted to understand the molecular interactions and stability of the compound, providing insights into its pharmaceutical significance (Sallam et al., 2021).

Anticancer and Antiviral Activities

  • The development of [1,2,4]triazolo[4,3-b]pyridazine-based compounds for anticancer applications has been a significant area of research. Some derivatives have demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, showcasing their potential as therapeutic agents in cancer treatment (Reddy et al., 2015).
  • Additionally, certain derivatives within the [1,2,4]triazolo[4,3-b]pyridazine class have exhibited promising antiviral activity against the hepatitis A virus, underscoring the versatility of these compounds in medicinal chemistry applications (Shamroukh & Ali, 2008).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its diverse pharmacological activities, as well as the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Eigenschaften

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c1-24(18(27)13-6-7-20-8-14(13)19)12-9-25(10-12)16-5-4-15-21-22-17(11-2-3-11)26(15)23-16/h4-8,11-12H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWJCJYFJRHPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=C(C=NC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.